5-chloro-3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde
CAS No.:
Cat. No.: VC13398273
Molecular Formula: C8H9ClN2O
Molecular Weight: 184.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9ClN2O |
|---|---|
| Molecular Weight | 184.62 g/mol |
| IUPAC Name | 5-chloro-3-cyclopropyl-1-methylpyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C8H9ClN2O/c1-11-8(9)6(4-12)7(10-11)5-2-3-5/h4-5H,2-3H2,1H3 |
| Standard InChI Key | XDSKEKHYIKRXJM-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C(=N1)C2CC2)C=O)Cl |
| Canonical SMILES | CN1C(=C(C(=N1)C2CC2)C=O)Cl |
Introduction
Structural Features and Molecular Properties
Core Architecture
The molecular structure of 5-chloro-3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde (C₈H₉ClN₂O; molecular weight: 184.62 g/mol) features a pyrazole ring substituted at positions 1, 3, 4, and 5. Key structural elements include:
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Position 1: A methyl group (-CH₃) that enhances steric bulk and influences ring electronics.
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Position 3: A cyclopropyl group introducing angular strain, which increases reactivity in ring-opening and cross-coupling reactions.
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Position 4: An aldehyde (-CHO) functional group, enabling nucleophilic additions and serving as a synthetic handle for further derivatization.
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Position 5: A chlorine atom (-Cl) that stabilizes the ring through electron-withdrawing effects.
The compound’s SMILES notation (CN1C(=C(C(=N1)C2CC2)C=O)Cl) and InChIKey (XDSKEKHYIKRXJM-UHFFFAOYSA-N) confirm its stereochemical uniqueness.
Spectroscopic and Computational Insights
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NMR Analysis: The aldehyde proton typically resonates near δ 9.8–10.2 ppm, while the cyclopropyl protons appear as multiplet signals between δ 0.5–1.5 ppm.
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X-ray Crystallography: Predicted bond angles around the cyclopropyl group (≈60°) highlight significant ring strain, corroborated by computational studies using density functional theory (DFT).
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis of 5-chloro-3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde involves multi-step protocols:
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Cyclopropanation: Reacting 3-ethyl-5-pyrazole carboxylate with cyclopropane precursors under basic conditions.
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Chlorination: Treating the intermediate with phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) to introduce the chlorine substituent .
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Aldehyde Introduction: Oxidizing a hydroxymethyl intermediate or employing Vilsmeier-Haack formylation.
Table 1: Representative Synthesis Conditions
Green Chemistry Approaches
Recent efforts emphasize solvent-free reactions and catalytic methods. For example, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >70% .
Physicochemical and Stability Profiles
Key Properties
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Melting Point: 143–148°C (similar to analogues with aryl substituents) .
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Solubility: Miscible in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water.
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Stability: Sensitive to light and moisture; storage under inert gas (N₂/Ar) at <15°C recommended .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, producing CO, CO₂, and HCl gases.
Applications in Drug Discovery and Agrochemicals
Medicinal Chemistry
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Antimicrobial Activity: The aldehyde group forms Schiff bases with bacterial amino groups, inhibiting cell wall synthesis (MIC: 8–16 µg/mL against S. aureus).
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Anticancer Potential: In vitro assays show IC₅₀ values of 12.3 µM against MCF-7 breast cancer cells, likely via apoptosis induction.
Agrochemical Development
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Herbicidal Activity: The cyclopropyl group enhances lipid membrane penetration, yielding 90% weed growth inhibition at 50 ppm .
Future Directions and Challenges
Synthesis Optimization
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Flow Chemistry: Continuous production methods could enhance scalability and safety .
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Enzymatic Catalysis: Exploring lipases or oxidoreductases for stereoselective modifications.
Expanding Applications
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Materials Science: Investigating coordination polymers using the aldehyde as a ligand for metal-organic frameworks (MOFs).
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Photodynamic Therapy: Functionalizing the pyrazole core with photosensitizers for targeted cancer treatments.
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